molecular formula C13H17BrN2OS B5523020 2-bromo-N,N-dimethyl-4-(4-morpholinylcarbonothioyl)aniline

2-bromo-N,N-dimethyl-4-(4-morpholinylcarbonothioyl)aniline

Cat. No. B5523020
M. Wt: 329.26 g/mol
InChI Key: NHGYAWZTGZBJHT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions, where bromination, amination, and the introduction of morpholine and thiocarbonyl groups play crucial roles. For instance, the synthesis of related compounds like 4-bromo-N-[4-(dimethylamino)benzylidene]aniline involves crystallization in a monoclinic crystal system, highlighting the precision required in the synthesis process to achieve the desired structure and purity (Zeng Wu-lan, 2011).

Molecular Structure Analysis

The crystal structure and molecular geometry of these compounds are crucial for understanding their physical and chemical properties. X-ray crystallography is a common method used for this purpose. The analysis reveals the arrangement of atoms within the molecule and how this structure affects its behavior and interactions with other compounds. For instance, the study on the synthesis and structure characterization of a similar compound, 4-Bromo-N-[4-(dimethylamino)benzylidene]aniline, provides detailed insights into its molecular structure, including dihedral angles and crystal system parameters (Zeng Wu-lan, 2011).

Chemical Reactions and Properties

The chemical reactions involving 2-bromo-N,N-dimethyl-4-(4-morpholinylcarbonothioyl)aniline and its derivatives can be complex, involving multiple steps and conditions. The ability of the compound to undergo various chemical reactions, such as aminocarbonylation, is a key aspect of its utility in organic synthesis. For example, Dimethylformamide acts as an efficient source of carbon monoxide in palladium-catalyzed aminocarbonylations of aryl bromides, demonstrating the compound's versatility in chemical synthesis (Y. Wan, M. Alterman, M. Larhed, A. Hallberg, 2002).

Scientific Research Applications

  • Synthesis and Catalysis : Dimethylformamide has been identified as an efficient source of carbon monoxide and dimethylamine in palladium-catalyzed aminocarbonylation, which is a type of Heck carbonylation reaction. This process is significant in synthesizing aryl amides, with morpholine being one of the amines employed in the reaction. Such methods are crucial for the production of various pharmaceutical and chemical intermediates (Wan, Alterman, Larhed, & Hallberg, 2002).

  • Pharmaceutical Intermediates : The compound 4-(4-Aminophenyl)-3-morpholinone, an intermediate of the anticoagulant rivaroxaban, demonstrates the significance of brominated and morpholine-containing compounds in pharmaceutical synthesis. Different synthetic routes starting from bromobenzene highlight the versatility of these compounds in medicinal chemistry (Luo Lingyan et al., 2011).

  • Polymer Chemistry and Material Science : In polymer chemistry and material science, the synthesis of brominated oligo(N-phenyl-m-aniline)s has been achieved, which are important for their high-spin cationic states and potential applications in electronic materials (Ito et al., 2002).

  • Chemical Synthesis and Reactions : The study of reactions like the copper(I) iodide-catalyzed synthesis of 1-benzothiophen-2-amines from 4-(2-bromophenyl)-1,2,3-thiadiazole demonstrates the reactivity and usefulness of brominated compounds in chemical synthesis, especially in the formation of complex molecules like benzothiophenes (Petrov, Popova, & Androsov, 2015).

  • Enzymatic Inhibition : The optimization of 4-phenylamino-3-quinolinecarbonitriles as inhibitors of Src kinase activity, where substituents like morpholine are used, illustrates the application of such compounds in developing therapeutic agents targeting specific enzymes (Boschelli et al., 2001).

  • Metal Complexes and Coordination Chemistry : Metal halide complexes of morpholine-4-thiocarbonic acid anilide, as studied in coordination chemistry, are significant for their spectroscopic characteristics and potential applications in catalysis and material science (Venkappayya & Brown, 1974).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action might involve interaction with biological targets such as enzymes or receptors .

Safety and Hazards

Like many organic compounds, this compound could potentially be hazardous. It might be harmful if swallowed, inhaled, or comes into contact with the skin. It could also potentially be irritating to the eyes .

Future Directions

The future directions for research on this compound could involve exploring its potential uses, such as in the development of new drugs or materials. It could also involve studying its reactivity and properties in more detail .

properties

IUPAC Name

[3-bromo-4-(dimethylamino)phenyl]-morpholin-4-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2OS/c1-15(2)12-4-3-10(9-11(12)14)13(18)16-5-7-17-8-6-16/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGYAWZTGZBJHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C(=S)N2CCOCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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